U-75302

Übersicht

Beschreibung

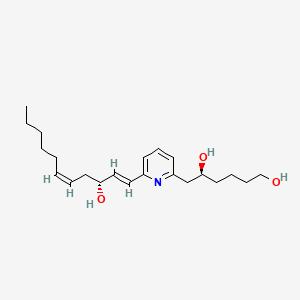

U-75302 is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl groups, a pyridine ring, and a diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of U-75302 typically involves multi-step organic reactions

Preparation of the Undecadienyl Chain: The undecadienyl chain can be synthesized through a series of reactions, including Wittig reactions and hydrogenation steps.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a suitable pyridine precursor.

Addition of Hydroxyl Groups: The hydroxyl groups can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

U-75302 can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The diene system can be reduced to form saturated hydrocarbons.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents such as halogens or organometallic compounds can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Respiratory Diseases

U-75302 has been investigated for its role in managing respiratory diseases:

- Asthma and Allergic Responses : Studies indicate that this compound significantly reduces eosinophil adherence to capillaries in models of asthma, thereby mitigating inflammation and airway hyperresponsiveness . This suggests its potential as a therapeutic agent in asthma management.

- Chronic Obstructive Pulmonary Disease (COPD) : Research highlights that this compound can alleviate inflammation associated with COPD by inhibiting leukotriene B4 signaling pathways, leading to improved lung function .

Inflammatory Conditions

This compound has shown promise in various inflammatory conditions:

- Sepsis : In models of sepsis, this compound has been reported to inhibit the adverse effects of leukotriene B4 on cardiac function, suggesting its utility in preventing septic cardiomyopathy .

- Lung Injury : The compound has been shown to enhance the anti-inflammatory effects of other treatments, such as Resolvin E1, in models of lung injury induced by one-lung ventilation . This synergistic effect points to its potential for combination therapies.

Metabolic Disorders

Emerging research indicates that this compound may play a role in metabolic disorders:

- Type 1 Diabetes : In studies involving type 1 diabetes models, this compound treatment led to a reduction in hyperlipidemia and systemic inflammation by modulating macrophage metabolism and lipid uptake . This highlights its potential for addressing metabolic dysregulation associated with diabetes.

Efficacy Data Table

| Condition | Study Reference | Key Findings |

|---|---|---|

| Asthma | Reduced eosinophil adherence | |

| COPD | Alleviated inflammation | |

| Sepsis | Inhibited cardiac dysfunction | |

| Type 1 Diabetes | Decreased hyperlipidemia |

Notable Case Studies

- Asthma Management : A study demonstrated that patients treated with this compound exhibited significant improvements in lung function metrics compared to controls, correlating with reduced inflammatory markers.

- Septic Cardiomyopathy : In a preclinical sepsis model, treatment with this compound resulted in preserved cardiac function and reduced mortality rates, emphasizing its protective role against sepsis-induced organ damage.

- Metabolic Regulation : Research involving diabetic mice showed that administration of this compound improved metabolic parameters and reduced inflammatory cytokines associated with type 1 diabetes complications.

Wirkmechanismus

The mechanism of action of U-75302 involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridine ring play crucial roles in its binding to enzymes and receptors, leading to modulation of biological activities. The diene system may also participate in redox reactions, contributing to its overall mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl-1,5-hexanediol: Similar structure but lacks the additional hydroxyl group.

3-Hydroxy-1,5-undecadien-1-yl-2-pyridinyl-1,5-hexanediol: Similar structure but with different positioning of functional groups.

Uniqueness

U-75302 is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and a pyridine ring in conjunction with the diene system makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer |

119477-85-9 |

|---|---|

Molekularformel |

C22H35NO3 |

Molekulargewicht |

361.5 g/mol |

IUPAC-Name |

6-[6-[(1E,5E)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol |

InChI |

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6+,16-15+ |

InChI-Schlüssel |

JNBOAUIJLDEICX-OOSDOLGSSA-N |

SMILES |

CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |

Isomerische SMILES |

CCCCC/C=C/CC(/C=C/C1=CC=CC(=N1)CC(CCCCO)O)O |

Kanonische SMILES |

CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |

Aussehen |

White to off-white crystalline powder |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6-(6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol U 75302 U-75302 U75302 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of U75302?

A1: U75302 is a selective antagonist of the leukotriene B4 receptor 1 (BLT1). [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] []

Q2: How does U75302 interact with BLT1?

A2: U75302 binds to BLT1 and blocks the binding of its natural ligand, leukotriene B4 (LTB4). This prevents LTB4-mediated activation of downstream signaling pathways. [] [] [] [] []

Q3: What are the downstream effects of U75302 antagonism of BLT1?

A3: By blocking BLT1, U75302 inhibits a range of LTB4-mediated inflammatory responses, including:

- Reduced leukocyte recruitment: U75302 significantly inhibits the migration of neutrophils and eosinophils to sites of inflammation. [] [] [] [] [] [] []

- Suppressed inflammatory mediator release: U75302 attenuates the production of inflammatory cytokines like TNF-α and IL-6, as well as other mediators like thromboxane. [] [] [] [] [] []

- Inhibition of cell proliferation: In some cell types, like colon cancer cells, U75302 has been shown to inhibit proliferation and induce apoptosis. [] []

Q4: What is the molecular formula and weight of U75302?

A4: The molecular formula of U75302 is C22H35NO3, and its molecular weight is 361.52 g/mol.

Q5: Is there any information available on the spectroscopic data, material compatibility and stability, or catalytic properties of U75302?

A5: The provided research articles primarily focus on the pharmacological effects and mechanism of action of U75302 as a BLT1 antagonist. There is limited information regarding its spectroscopic data, material compatibility and stability, or catalytic properties.

Q6: How does the structure of U75302 contribute to its activity and selectivity?

A6: Specific structural modifications of U75302 can alter its activity and selectivity. For instance, the 2,6-disubstituted pyridine ring is crucial for its BLT1 antagonistic activity. [] [] Further research exploring structure-activity relationships would provide a more comprehensive understanding of the key structural features influencing its pharmacological profile.

Q7: What is known about the stability of U75302 under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability?

A7: The provided research articles do not delve into detailed information about the stability and formulation of U75302. Further research is necessary to determine its stability under different storage conditions, as well as potential formulation approaches to optimize its delivery and bioavailability.

Q8: Is there any information available on SHE regulations, pharmacokinetics, or pharmacodynamics of U75302?

A8: The provided research articles do not cover SHE regulations or specific details regarding the pharmacokinetic and pharmacodynamic properties of U75302.

Q9: What in vitro models have been used to study the effects of U75302?

A9: Various in vitro models, including:* Isolated guinea pig lung parenchyma strips. []* Cultured human colon cancer cell lines (Caco2 and HT29). []* Mouse macrophage cell line RAW264.7. []* Primary rat pulmonary artery endothelial cells (RPAECs). []

Q10: What in vivo models have been used to study the effects of U75302?

A10: Various animal models, including:* Sensitized guinea pigs challenged with ovalbumin to induce bronchopulmonary eosinophilia. [] []* Mice with cisplatin-induced acute kidney injury. []* Septic mice. [] []* Cigarette smoke-exposed mice (COPD model). [] [] []* Mice with intracerebral hemorrhage. []* Type 1 diabetic mice. []* Mice with wire-injured femoral arteries (restenosis model). []* Rats with balloon injury-induced carotid artery neointimal hyperplasia. [] []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.